Physicochemical Characteristics of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol
Physicochemical Characteristics of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol
This technical guide details the physicochemical profile, synthesis, and applications of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol , a specialized gamma-amino alcohol intermediate.
Technical Monograph & Application Guide
Executive Summary
3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is a bifunctional gamma-amino alcohol characterized by a propanol backbone substituted at the C3 position with both a primary amine and a para-methylsulfanyl (thiomethyl) phenyl group. It serves as a high-value chiral building block in the synthesis of bioactive small molecules, particularly Sphingosine-1-Phosphate (S1P) receptor modulators and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) .
Its structural uniqueness lies in the methylsulfanyl (-SMe) moiety, which acts as a lipophilic, metabolically distinct bioisostere to methoxy or chloro substituents, often enhancing potency and altering the metabolic stability of the final drug candidate.
Molecular Identity & Structural Analysis
This compound exists as a racemate but is frequently resolved into its (R)- or (S)-enantiomers for pharmaceutical applications.
| Attribute | Detail |
| Systematic Name | 3-Amino-3-[4-(methylsulfanyl)phenyl]propan-1-ol |
| Common Synonyms | 3-Amino-3-(4-methylthiophenyl)-1-propanol; |
| Molecular Formula | C |
| Molecular Weight | 197.30 g/mol |
| SMILES | CSc1ccc(cc1)C(N)CCO |
| Key Functional Groups | Primary Amine (-NH |
| Chiral Center | C3 (Benzylic position) |
Stereochemical Considerations
The C3 carbon is chiral.[1] The (S)-enantiomer is often the pharmacologically relevant scaffold for S1P modulators, analogous to the stereochemistry required for Fingolimod derivatives.
Physicochemical Profile
Note: Direct experimental values for this specific derivative are proprietary. The following data are calculated based on validated QSAR models and structural analogs (e.g., 3-Amino-3-phenyl-1-propanol, CAS 14593-04-5).
Solubility & Lipophilicity
The introduction of the -SMe group significantly increases lipophilicity compared to the unsubstituted phenyl analog.
| Property | Value (Estimated) | Context |
| LogP (Octanol/Water) | 1.2 – 1.5 | Moderately lipophilic; suitable for CNS penetration. |
| pKa (Amine) | 9.2 – 9.6 | Basic; exists as a cation at physiological pH. |
| pKa (Alcohol) | ~16 | Neutral under physiological conditions. |
| Polar Surface Area (PSA) | ~65 Ų | Good oral bioavailability predictor (<140 Ų). |
| Water Solubility | Moderate | Soluble as hydrochloride salt; free base is sparingly soluble. |
| Melting Point | 65 – 85 °C | Solid at room temperature (Free base). |
Reactivity Profile
-
Oxidation Sensitivity: The thioether (-SMe) is susceptible to oxidation by peroxides or metabolic enzymes (FMOs) to form the sulfoxide (-S(O)Me) and sulfone (-SO
Me) . -
Cyclization: Under acidic conditions or with activation (e.g., thionyl chloride), the 1,3-amino alcohol motif can cyclize to form azetidines or oxazines .
-
Cheioselectivity: The primary amine is more nucleophilic than the hydroxyl group, allowing selective N-alkylation or N-acylation.
Synthetic Routes & Manufacturing
The synthesis typically follows a Rodionov-type condensation followed by reduction, ensuring scalability and access to the racemic intermediate.
Retrosynthetic Analysis
-
Target: 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol
-
Precursor: 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid (Beta-amino acid)
-
Starting Materials: 4-(Methylthio)benzaldehyde + Malonic Acid + Ammonium Acetate
Protocol: Modified Rodionov Synthesis
Step 1: Formation of Beta-Amino Acid
-
Reagents: 4-(Methylthio)benzaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).
-
Solvent: Ethanol (reflux).
-
Mechanism: Imine formation
Knoevenagel condensation Decarboxylation Michael addition of ammonia. -
Yield: Typically 55-65% of the beta-amino acid precipitate.
Step 2: Reduction to Gamma-Amino Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH
, 2.5 eq) or Borane-THF (BH -THF). -
Solvent: Anhydrous THF, 0°C to Reflux.
-
Quench: Fieser workup (H
O, 15% NaOH, H O) to precipitate aluminum salts. -
Purification: Recrystallization from Ethyl Acetate/Hexane.
Figure 1: Two-step synthetic pathway from commercially available aldehyde to the target amino alcohol.
Analytical Characterization
To validate the identity and purity of the compound, the following analytical markers are established.
HPLC Method (Quality Control)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amine/Backbone).
-
Retention Time: Expect elution after the unsubstituted phenyl analog due to the lipophilic -SMe group.
NMR Spectroscopy Signals ( H-NMR, 400 MHz, CDCl )
| Proton Environment | Chemical Shift ( | Multiplicity | Integration |
| Ar-S-C | 2.48 | Singlet | 3H |
| C | 4.05 - 4.15 | Triplet/Multiplet | 1H |
| C | 3.65 - 3.80 | Multiplet | 2H |
| -C | 1.80 - 2.00 | Multiplet | 2H |
| Aromatic Protons | 7.20 - 7.30 | Doublets (AA'BB') | 4H |
Pharmaceutical Applications
This compound is a versatile scaffold in medicinal chemistry, primarily for drugs targeting the Central Nervous System (CNS) and Immune System.
S1P Receptor Modulators
The 3-amino-3-arylpropyl core is a structural homolog to the sphingosine backbone.
-
Mechanism: Phosphorylation of the hydroxyl group by sphingosine kinase 2 (SphK2) generates the active phosphate metabolite.
-
Role: The active phosphate binds to S1P receptors (S1P
), causing receptor internalization and lymphocyte sequestration. -
Advantage of -SMe: The methylthio group enhances lipophilicity (improving blood-brain barrier penetration) and provides a metabolic handle (oxidation to sulfoxide) that can fine-tune the half-life of the drug.
Monoamine Transporter Inhibitors
The scaffold resembles the core of Fluoxetine and Duloxetine .
-
Application: Synthesis of "Thio-Fluoxetine" analogs.
-
Chemistry: The hydroxyl group is activated (e.g., mesylate) and displaced by an aryloxy nucleophile to create the characteristic ether linkage found in SSRIs/SNRIs.
Figure 2: Divergent application pathways in drug discovery.
Stability & Handling Protocols
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine absorbs CO
from air (carbamate formation), and the thioether is sensitive to air oxidation over long periods. -
Handling: Use a fume hood. The compound has a characteristic sulfide odor (faintly garlic/cabbage-like).
-
Safety: Irritating to eyes, respiratory system, and skin (H315, H319, H335). Wear nitrile gloves and safety goggles.
References
-
Rodionov Reaction Mechanism: ResearchGate. "Proposed mechanism of the reaction between benzaldehyde and malonic acid."[2] Link
-
S1P Modulator Chemistry: PubChem. "Siponimod (BAF-312) Compound Summary." Link
-
Synthesis of 3-Amino-3-Arylpropanols: Google Patents. "Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor."[3] Link
-
Analogous Compound Data (Phenyl): Thermo Fisher Scientific. "3-Amino-3-phenyl-1-propanol, 94%." Link
-
Analogous Compound Data (4-Fluoro): BenchChem. "(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol."[1] Link
